5-Bromo-1,3-oxazole hydrochloride
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Overview
Description
5-Bromo-1,3-oxazole hydrochloride is a heterocyclic organic compound with the molecular formula C3H3BrClNO. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-oxazole hydrochloride typically involves the bromination of 1,3-oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,3-oxazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states, or reduction to yield oxazolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
5-Bromo-1,3-oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- 5-Chloro-1,3-oxazole hydrochloride
- 5-Iodo-1,3-oxazole hydrochloride
- 5-Fluoro-1,3-oxazole hydrochloride
Comparison: 5-Bromo-1,3-oxazole hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO.ClH/c4-3-1-5-2-6-3;/h1-2H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVRNDGVBWGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955557-64-8 |
Source
|
Record name | 5-bromo-1,3-oxazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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